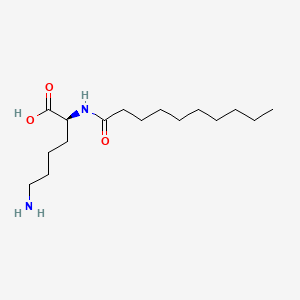

N2-(1-Oxodecyl)-L-lysine

Description

Contextualization as a Lipidated Lysine (B10760008) Residue

N2-(1-Oxodecyl)-L-lysine is classified as a lipidated lysine residue. ontosight.ai This means it is a derivative of the essential amino acid L-lysine, where a decanoyl group, a ten-carbon fatty acid chain, is covalently bonded to the alpha-amino group (N2) of the lysine. This modification imparts a significant hydrophobic character to the otherwise hydrophilic lysine molecule. ontosight.ai

The attachment of this lipid moiety alters the physicochemical properties of the lysine residue, influencing how it interacts with its molecular environment. ontosight.ai This structural change is central to its application in research, as it can be used to mimic naturally occurring lipidated proteins and peptides, or to create novel biomolecules with specific properties.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-(decanoylamino)-6-aminohexanoic acid nih.gov |

| Molecular Formula | C16H32N2O3 nih.gov |

| Molecular Weight | 300.44 g/mol nih.gov |

| CAS Number | 75383-81-2 nih.gov |

This table provides a summary of the key chemical identifiers and properties of this compound.

Significance of Lipidation as a Post-Translational Modification in Biological Systems

Lipidation is a crucial type of post-translational modification (PTM) where lipid moieties are covalently attached to proteins. nih.govcreative-proteomics.com This process plays a fundamental role in regulating a vast array of cellular activities. oup.comnih.gov The addition of a lipid can dramatically increase a protein's hydrophobicity, which in turn influences its conformation, stability, and interactions with other molecules, particularly cellular membranes. nih.govoup.com

The functional consequences of protein lipidation are diverse and significant. nih.govcreative-proteomics.com They include:

Protein Trafficking and Localization: Lipidation can act as a signal to direct proteins to specific subcellular locations, such as the plasma membrane or the endoplasmic reticulum. nih.govcaymanchem.com

Modulation of Protein Activity: The attachment of a lipid can alter a protein's three-dimensional structure, thereby modulating its enzymatic activity or its ability to bind to other proteins. nih.gov

Mediation of Protein-Protein Interactions: Lipidated proteins often cluster in specific membrane microdomains, such as lipid rafts, facilitating interactions with other signaling molecules. creative-proteomics.com

Enhancement of Protein Stability: Lipidation can protect proteins from degradation by cellular enzymes. nih.gov

Given these critical roles, it is not surprising that the dysregulation of protein lipidation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. oup.com

Overview of Research Trajectories for Modified Amino Acids and Peptides

The study and application of modified amino acids and peptides represent a dynamic and expanding area of scientific inquiry. frontiersin.orgrsc.org Researchers are increasingly turning to chemical modifications to enhance the therapeutic potential and overcome the limitations of naturally occurring peptides. iscientific.org These limitations can include poor stability, low bioavailability, and susceptibility to enzymatic degradation. nih.gov

Several strategies are employed to create modified peptides with improved properties. frontiersin.org These include:

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers or with non-natural amino acids can increase resistance to proteases and improve stability. frontiersin.orgiscientific.org

Cyclization: Creating cyclic peptides can enhance stability and receptor binding affinity. iscientific.org

Lipidation: As discussed, the attachment of fatty acids can improve a peptide's interaction with cell membranes and prolong its duration of action. mdpi.combiochempeg.com

These modifications are paving the way for the development of novel peptide-based therapeutics for a wide range of conditions, including metabolic disorders, infectious diseases, and cancer. bachem.com The synthesis of peptides with tailored properties is a key focus, with techniques like solid-phase peptide synthesis allowing for the efficient production of complex and modified sequences. openaccessjournals.com The ability to incorporate modified amino acids like this compound into peptide chains offers a powerful tool for designing next-generation biomolecules. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-(decanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-14(16(20)21)11-9-10-13-17/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNOUKMTAAQVNH-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226339 | |

| Record name | N2-(1-Oxodecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75383-81-2 | |

| Record name | N2-(1-Oxodecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75383-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(1-Oxodecyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075383812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(1-Oxodecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(1-oxodecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Chemoenzymatic and Chemical Synthesis Approaches for N2-(1-Oxodecyl)-L-lysine

The synthesis of this compound and related acylated lysine (B10760008) derivatives can be achieved through both chemical and chemoenzymatic methods.

Chemical synthesis offers a direct route to this compound. This typically involves the reaction of the α-amino group of L-lysine with decanoyl chloride or a similarly activated decanoic acid derivative. To ensure selectivity for the N2 position over the N6 (ε-amino) position, protecting group strategies are often employed. For instance, the ε-amino group can be temporarily blocked with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), allowing the decanoyl group to react specifically at the α-amino position. Subsequent deprotection of the ε-amino group yields the desired this compound.

Chemoenzymatic polymerization (CEP) represents a more environmentally friendly approach for synthesizing polypeptides and can be adapted for the incorporation of acylated lysine residues. researchgate.net This method utilizes enzymes, such as papain, as catalysts, which allows for polymerization under mild, aqueous conditions and often without the need for side-chain protecting groups due to the enzyme's substrate specificity. researchgate.net For the synthesis of poly-L-lysine, L-lysine is first esterified at the C-terminus, for example, with ethanol (B145695) using hydrochloric acid as a catalyst. researchgate.net The resulting lysine ethyl ester can then undergo papain-catalyzed polymerization. researchgate.net While this method primarily focuses on creating poly-L-lysine, the principles can be extended to incorporate N2-acylated lysine monomers like this compound into a polypeptide chain. A study demonstrated a one-pot chemoenzymatic polymerization of L-lysine using papain, which resulted in α-linked poly-L-lysine, showcasing the regioselectivity of the enzymatic approach. researchgate.net

Further chemoenzymatic strategies involve the use of enzymes to modify specific lysine residues within a protein. For example, the NIS (NRPS-Independent Siderophore) synthesis pathway, involved in the biosynthesis of siderophores like desferrioxamine E, utilizes enzymes that could potentially be harnessed for specific lysine modifications. mdpi.com While challenging due to the need for multiple purified enzymes, this approach offers high specificity. mdpi.com

Exploration of Lysine Derivatization for Functional Modulation

The derivatization of lysine residues is a cornerstone of peptide and protein chemistry, enabling the fine-tuning of their biological and physicochemical properties. Modifications can be targeted to the N-terminus, the side-chain (ε-amino group), or the C-terminus.

N-terminal Modifications and Protecting Groups in Peptide Synthesis

The N-terminal α-amino group of a peptide chain, or of a lysine residue, is a primary site for modification. Protecting this group is crucial during peptide synthesis to control the sequence of amino acid addition.

Commonly used N-terminal protecting groups include:

Fluorenylmethoxycarbonyl (Fmoc) : This is a base-labile protecting group, widely used in solid-phase peptide synthesis (SPPS). issuu.com

Tert-butyloxycarbonyl (Boc) : An acid-labile protecting group, also extensively used in both solid-phase and solution-phase peptide synthesis. issuu.comopenaccesspub.org

Benzyloxycarbonyl (Z) : This group is more stable and is typically removed by hydrogenation. issuu.com

Beyond protection, the N-terminus can be modified to introduce functional moieties. For instance, N-terminal acetylation is a common modification that removes the positive charge and can increase the peptide's stability against enzymatic degradation. jpt.com Other modifications include the attachment of dyes, quenchers, radioligands (like DOTA, NOTA, NODAGA), and affinity labels. jpt.com Researchers have also developed methods for the N-terminal specific dual modification of peptides through copper-catalyzed [3+2] cycloaddition, which works even in the presence of reactive lysine residues. tohoku.ac.jp

Side-Chain Modifications and Protecting Groups

The ε-amino group of the lysine side chain is a highly reactive and frequently targeted site for modification, which can significantly alter a protein's function. Protecting this group is essential during peptide synthesis to prevent unwanted branching.

A variety of protecting groups are available for the lysine side chain, tailored to different synthetic strategies:

Boc (tert-butyloxycarbonyl) : Commonly used in Fmoc-based peptide synthesis. openaccesspub.org

Fmoc (9-fluorenylmethyloxycarbonyl) : Used in Boc-based synthesis to prepare protected peptide fragments. peptide.com

Z (Benzyloxycarbonyl) and 2-Cl-Z (2-chlorobenzyloxycarbonyl) : Often used in Boc chemistry. peptide.com

Mtt (methyltrityl) and Mmt (monomethoxytrityl) : These trityl-based groups allow for selective deprotection under mildly acidic conditions, enabling orthogonal cleavage strategies. issuu.comiris-biotech.de

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) : These are cleavable by hydrazinolysis and are used for orthogonal protection. iris-biotech.de However, Dde can sometimes migrate to other free amino groups. iris-biotech.de The more sterically hindered ivDde is more stable but can be difficult to remove in some sequences. iris-biotech.de

N-substituted iminothiolane (NIT) : A newer, robust protecting group that is compatible with Fmoc-SPPS and can be removed under mild nucleophilic conditions. acs.org It offers enhanced hydrophilicity and does not undergo intramolecular migration. acs.org

The pKa of the ε-amino group (around 10) is higher than that of the N-terminal α-amino group (around 8), which allows for some degree of selective modification by controlling the pH. rsc.orgnih.gov At near-physiological pH, the N-terminal amine is more nucleophilic, while a pH range of 8.5–9.5 is optimal for lysine side-chain modification. nih.gov

C-terminal Protection and Activation Strategies

The C-terminal carboxyl group of a peptide or amino acid must also be managed during synthesis, either through protection or activation for coupling reactions.

Common C-terminal protecting groups include:

Methyl (OMe) and tert-butyl (OtBu) esters : These are easily removable and protect the carboxyl group. issuu.com

Allyl (OAll) and benzyl (B1604629) (OBzl) esters : These are suitable for selective deprotection strategies. issuu.com

For specific applications, the C-terminus can be activated:

N-hydroxysuccinimide (OSu) or para-nitrophenyl (B135317) (ONp) esters : Used for biochemical assays, cross-linking, or coupling reactions. issuu.com

Strategies also exist for modifying the C-terminus of unprotected peptides, although this can be challenging due to the presence of other reactive groups. nih.gov Enzymatic approaches are often used to achieve selectivity. nih.gov In some cases, the C-terminal lysine itself can play a functional role, as seen in human IgG, where its removal is necessary for maximal complement activation. nih.gov

| Modification Site | Common Protecting Groups | Key Features |

| N-terminus | Fmoc, Boc, Z | Fmoc is base-labile; Boc is acid-labile; Z is removed by hydrogenation. issuu.com |

| Side-Chain (ε-amino) | Boc, Mtt, Mmt, Dde, ivDde, NIT | Boc is common in Fmoc chemistry. Mtt/Mmt allow mild acid cleavage. issuu.comopenaccesspub.orgiris-biotech.de Dde/ivDde are cleaved by hydrazine. iris-biotech.de NIT is a newer hydrophilic group. acs.org |

| C-terminus | OMe, OtBu, OAll, OBzl | OMe/OtBu are easily removed. OAll/OBzl allow selective deprotection. issuu.com |

Site-Directed Incorporation of Modified Lysine Residues into Polypeptides

The ability to incorporate modified lysine residues at specific sites within a polypeptide chain is a powerful tool for studying protein function and creating novel biomolecules.

One of the most powerful techniques for this is the use of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs . plos.orgnih.gov This method expands the genetic code to include non-canonical amino acids. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei is particularly notable for its ability to recognize a variety of lysine derivatives as substrates, sometimes without the need for directed evolution. plos.orgnih.gov Structural studies of wild-type PylRS in complex with various adenylated lysine derivatives (such as ε-N-alkynyl-, ε-N-butyryl-, ε-N-crotonyl-, and ε-N-propionyl-lysine) have provided insights into the plasticity of its active site. plos.orgnih.gov This system has been used to site-specifically incorporate these modifications into histones to study their role in epigenetic regulation. plos.org

Another approach involves the Flexizyme system , which is a bio-orthogonal method for the site-specific incorporation of non-canonical amino acids. frontiersin.org This system has been used to incorporate acetyl-lysine (AcK) and thioacetyl-lysine (ThioAcK) into histones H3 and H4 at different positions. frontiersin.org

The site-specific incorporation of lysine derivatives with bioorthogonal reactive groups, such as an azido (B1232118) group, allows for subsequent chemical modification of the protein. springernature.com This is often achieved using amber stop codon suppression in a host organism like E. coli. springernature.com The incorporated azido-lysine can then be conjugated to other molecules, such as fluorescent dyes, using copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). springernature.com

These methods provide precise control over the location of modified lysine residues, enabling detailed investigations into the structure-function relationships of proteins and the development of proteins with novel properties. plos.orgnih.govspringernature.com

Biochemical Roles and Molecular Mechanisms of Action

Modulation of Protein Function and Interactions by Lipidation

Lipidation, the post-translational modification of proteins with lipid moieties, is a crucial mechanism for regulating protein function. ontosight.ai The attachment of fatty acids, such as the decanoyl group found in N2-(1-Oxodecyl)-L-lysine, to protein residues can profoundly alter their properties and biological activities. ontosight.ainih.gov This modification generally enhances the protein's affinity for the hydrophobic environment of cellular membranes, mediating membrane association, protein trafficking, and protein-protein interactions. nih.govfrontiersin.org The acylation of internal lysine (B10760008) residues, as seen with the toxin hemolysin (HlyA) from Escherichia coli, is essential for the protein's biological activity, demonstrating the functional importance of this type of modification. nih.gov

The covalent attachment of lipid groups to proteins is a key modulator of cellular signaling cascades. Lipidated lysine residues can alter the activity of proteins and their interactions with other signaling molecules. ontosight.ai Research has shown that lysine fatty acylation plays a direct role in major signaling pathways. For instance, the fatty acylation of the R-Ras2 protein on lysine residues directs it to the plasma membrane, where it stimulates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. pnas.org Similarly, lysine myristoylation (a 14-carbon acylation) of the scaffolding protein gravin-α is essential for signaling through β-adrenergic receptors, leading to the activation of protein kinase A (PKA) and downstream thermogenic gene expression. pnas.org

Furthermore, a novel signaling mechanism involves the reversible aminoacylation of lysine residues, catalyzed by aminoacyl-tRNA synthetases (ARSs). fudan.edu.cn This process acts as a sensor for intracellular amino acid levels. Specific modifications, such as the leucylation of RagA/B proteins, can regulate the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism. fudan.edu.cn Another example is the glutaminylation of apoptosis signal-regulating kinase 1 (ASK1), which suppresses apoptosis. fudan.edu.cn These findings reveal a sophisticated network where lysine modifications, including acylation, transduce metabolic signals into specific cellular responses. fudan.edu.cn

Table 1: Examples of Lysine Lipidation in Cellular Signaling

| Modified Protein | Lipidation Type | Signaling Pathway Affected | Functional Outcome | Reference(s) |

| Gravin-α/AKAP12 | Myristoylation | β-Adrenergic Receptor Signaling | Activation of PKA, promotion of thermogenic gene expression. | pnas.org |

| R-Ras2 | Fatty Acylation | PI3K/AKT Pathway | Stimulation of downstream signaling. | pnas.org |

| RagA/B | Leucylation | mTORC1 Pathway | Regulation of mTORC1 activity in response to leucine (B10760876) levels. | fudan.edu.cn |

| ASK1 | Glutaminylation | Apoptosis Signaling | Suppression of apoptosis. | fudan.edu.cn |

A primary function of protein lipidation is to facilitate the targeting and anchoring of proteins to cellular membranes. ontosight.ainih.gov The hydrophobic nature of the attached fatty acid, like the decanoyl group, increases the protein's affinity for the lipid bilayer, effectively acting as a membrane anchor. ontosight.aifrontiersin.org This process is critical for the proper subcellular localization of many proteins involved in signaling and transport. nih.govpnas.org

The fatty acylation of R-Ras2, for example, drives the protein to the plasma membrane. pnas.org Likewise, the myristoylation of gravin-α is required to localize protein complexes to specific membrane microdomains known as lipid rafts, which are crucial for efficient signal transduction. pnas.org The general principle is that the lipid modification provides a hydrophobic anchor that partitions the modified protein into the lipophilic environment of the membrane. frontiersin.org This targeting can be to the plasma membrane, the endoplasmic reticulum, or other organelles, and is often specified by signals within the protein sequence itself. nih.govwikipedia.org In some cases, membrane association can also serve as a quality control mechanism, stabilizing non-inserted membrane proteins and preventing their premature degradation. biorxiv.org

Lipidation can also influence the folding and stability of proteins. ontosight.ai The structure and stability of membrane-associated proteins are determined by the complex interplay of interactions between the peptide chains, the lipid bilayer, and the surrounding aqueous environment. scispace.com The addition of a lipid moiety introduces a significant hydrophobic component that can affect the protein's conformational dynamics.

The ε-amino group of an unmodified lysine residue often contributes to protein stability by participating in hydrogen bonds and salt bridges. wikipedia.org Covalent modification with an acyl chain, such as in this compound, neutralizes the positive charge and introduces a flexible, hydrophobic tail. This alteration can impact local and global protein structure. For residues at the N-terminus of an α-helix, such as the N2 position, there is generally greater conformational freedom compared to interior positions. nih.gov This increased entropy can be a stabilizing factor, and the introduction of a lipid chain could further influence these energetics. nih.gov While the precise impact of N2-decanoylation on a specific protein's folding pathway and final thermodynamic stability requires empirical study, it is clear that such a modification fundamentally alters the physical-chemical properties of the residue, with necessary consequences for the protein's structural integrity. biorxiv.org

Enzymatic Processing and Metabolic Interventions of Lysine Derivatives

The formation and breakdown of acylated lysine derivatives are governed by specific enzymatic processes. These enzymes are part of the broader metabolic network that controls lysine biosynthesis and catabolism.

A variety of enzymes can catalyze the synthesis of N-acyl amino acids. These include lipases and proteases, which can be used in kinetically controlled synthesis to form the amide bond between a fatty acid and an amino acid. tandfonline.comresearchgate.net Specifically, acylase I from pig kidney has been shown to catalyze the synthesis of N-lauroyl-L-lysine. researchgate.net Conversely, enzymes also exist that remove these modifications. A range of lysine deacetylases (KDACs), including sirtuins (SIRTs), are known to act as hydrolases, cleaving acyl groups from lysine residues. frontiersin.org Interestingly, some enzymes exhibit dual functionality. For example, a polymyxin (B74138) acylase has been found to catalyze not only the deacylation of N-fatty acyl-amino acids but also an intramolecular acyl transfer, migrating an octanoyl group between the N2 and N6 positions of lysine. tandfonline.com

Table 2: Enzymes Involved in Processing Acyl-Lysine Derivatives

| Enzyme | Class | Reaction Catalyzed | Substrate/Product Example | Reference(s) |

| Lipases/Proteases | Hydrolases | Synthesis of N-acyl amino acids | N-acetyl-L-phenylalanyl-L-lysine | tandfonline.comresearchgate.net |

| Acylase I (Pig Kidney) | Hydrolase | Synthesis of N-acyl amino acids (reverse hydrolysis) | Nα-lauroyl-L-lysine | researchgate.net |

| Polymyxin Acylase | Acyltransferase/ Hydrolase | Intramolecular (N2↔N6) acyl transfer and deacylation | N2-octanoyl-L-lysine / N6-octanoyl-L-lysine | tandfonline.com |

| HlyC | Acyltransferase | Fatty acylation of lysine residues | Pro-HlyA → Acyl-HlyA | nih.gov |

| Sirtuins (SIRTs) | Deacylases | Removal of acyl groups from lysine | Demyristoylation of TNF-α | pnas.org |

| N-myristoyltransferases (NMTs) | Acyltransferase | Fatty acylation of lysine residues | Myristoylation of gravin-α | frontiersin.org |

Organisms that synthesize lysine do so primarily through two distinct pathways: the diaminopimelate (DAP) pathway, common in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in fungi and some prokaryotes. wikipedia.orgscispace.com The DAP pathway is particularly relevant to the formation of acylated derivatives. wikipedia.org

The DAP pathway begins with aspartate and proceeds through several enzymatic steps. wikipedia.orgymdb.ca Notably, there are four known variants of this pathway, two of which are designated as "acyl pathways". researchgate.net These routes utilize acetylated or succinylated intermediates to protect one of the amino groups during synthesis. For example, in Brevibacterium lactofermentum and E. coli, tetrahydrodipicolinate is converted to an N-acyl-L-2-amino-6-oxoheptanedionate, with either acetyl-CoA or succinyl-CoA serving as the acyl donor. ymdb.catandfonline.com This N-acylated intermediate is then processed through several more steps before the acyl group is removed to yield an essential precursor, which is finally decarboxylated to produce L-lysine. wikipedia.orgresearchgate.net The existence of these acyl pathways underscores that N-acylation is an integral part of fundamental lysine metabolism in many organisms, providing a natural context for the enzymatic machinery capable of handling acylated lysine compounds.

In mammals, lysine is an essential amino acid that cannot be synthesized and must be obtained from the diet. wikipedia.org Its breakdown, or catabolism, occurs primarily in the liver through several pathways, the most common of which is the saccharopine pathway. wikipedia.orgnih.gov This pathway begins with the condensation of lysine with α-ketoglutarate to form saccharopine. ymdb.ca Saccharopine is then hydrolyzed to yield glutamate (B1630785) and α-aminoadipate-semialdehyde, which is further oxidized to α-aminoadipate. ymdb.camdpi.com Ultimately, the carbon skeleton of lysine is broken down into acetyl-CoA, which can enter the Krebs cycle for energy production. nih.gov

In various organisms, lysine catabolism can lead to a diverse array of metabolites. In the fungus Rhizoctonia leguminicola, lysine can be converted to L-pipecolic acid. asm.org In the bacterium Pseudomonas putida, lysine is degraded via multiple interconnected routes, including the aminovalerate and aminoadipate pathways, which produce intermediates such as δ-aminovalerate and pipecolate. nih.gov These catabolic intermediates, such as α-aminoadipate and pipecolic acid, can serve as precursors for the biosynthesis of other important bioactive secondary metabolites, including certain antibiotics and immunosuppressants. mdpi.com This highlights the central role of lysine metabolism in providing building blocks for a wide range of biologically active molecules.

Interactions with Amino Acid Transporters

The interaction of N-acylated lysine derivatives with amino acid transporters is an area that requires more specific investigation. While the transport of the basic amino acid L-lysine is well-characterized and mediated by specific transporters of the Amino Acid-Polyamine-Organocation (APC) superfamily, there is a lack of direct evidence in the scientific literature detailing the transport of this compound across cellular membranes. acs.org

The addition of a decanoyl group to the N2 position of lysine introduces a significant hydrophobic moiety. This lipidation event could potentially alter the recognition and affinity of the molecule for the binding sites of conventional amino acid transporters. Research on other modified lysine derivatives, such as N'-dansyl-L-lysine, has shown that such modifications can lead to an interaction with and even inhibition of basic amino acid transport systems. tandfonline.com However, the structural differences between a dansyl group and a decanoyl group mean that these findings cannot be directly extrapolated.

The hydrophobic nature of lipidated amino acids may also facilitate their interaction with the lipid bilayer of cell membranes, potentially allowing for transport through passive diffusion or via transporters that recognize lipidated molecules. nih.govbiochempeg.com It has been noted that for some lipidated compounds, detailed information on their interaction with specific transporters is currently lacking. nih.gov Atomistic simulations have suggested that ceramide interaction motifs in lysosome-associated proteins can recruit amino acid transporters, indicating a potential interplay between lipidated molecules and transporter function within specific membrane microdomains. acs.org However, direct experimental evidence for the transport mechanism of this compound remains to be elucidated.

| Compound/Derivative | Transporter Family/System | Observed Interaction | Reference |

| L-Lysine | Amino Acid-Polyamine-Organocation (APC) Superfamily | Substrate for transport | acs.org |

| N'-Dansyl-L-lysine | Basic amino acid transport system | Inhibition of transport | tandfonline.com |

| Lauroyl lysine | Not specified | Information on transporter interaction is lacking | nih.gov |

| Ceramide (a lipid) | Lysosome-associated protein transmembrane 4B (LAPTM4B) | Recruits amino acid transporters | acs.org |

Lysine and Derivative Involvement in Histone Modifications and Epigenetic Regulation

Lysine residues within the N-terminal tails of histone proteins are central to epigenetic regulation. These residues are subject to a wide array of post-translational modifications (PTMs), including various forms of acylation, which play a pivotal role in modulating chromatin structure and gene expression.

The most well-studied of these modifications is lysine acetylation. However, recent research has revealed a diverse landscape of lysine acylations, including propionylation, butyrylation, crotonylation, malonylation, succinylation, and importantly, long-chain fatty acylation. frontiersin.org These modifications neutralize the positive charge of the lysine side chain, altering the electrostatic interactions between histones and DNA, which can lead to a more open chromatin structure and transcriptional activation. frontiersin.org

The enzymes that catalyze the removal of these acyl groups, known as deacylases, are also crucial regulators of epigenetic states. The sirtuin (SIRT) family of NAD+-dependent deacetylases has been shown to possess broad deacylation activity. Notably, SIRT6 has been identified as an enzyme that preferentially hydrolyzes long-chain fatty acyl groups, such as myristoyl groups, from lysine residues over acetyl groups. nih.govnih.gov This activity is facilitated by a large hydrophobic pocket in the structure of SIRT6 that can accommodate these longer acyl chains. nih.gov The defatty-acylation activity of SIRT6 has been shown to regulate the function of proteins such as Tumor Necrosis Factor α (TNFα) and the Ras-related protein R-Ras2, affecting processes like protein secretion and cell proliferation. nih.govelifesciences.org

The presence of a decanoyl group in this compound suggests its potential involvement in the dynamic regulation of histone acylation. While this specific modification on histones has not been extensively documented, the machinery for both adding and removing such long-chain acyl groups exists within the cell, pointing to a potential role in epigenetic signaling.

| Modification Type | Key Enzymes (Writer/Eraser) | Effect on Chromatin/Gene Expression | Reference |

| Acetylation | Histone Acetyltransferases (HATs) / Histone Deacetylases (HDACs) | Generally associated with transcriptional activation | frontiersin.org |

| Crotonylation | p300/CBP / SIRT1, SIRT2, SIRT3, HDAC3 | Associated with active gene expression | nih.gov |

| Malonylation | p300/CBP / SIRT5 | Associated with transcriptional repression | frontiersin.org |

| Succinylation | p300/CBP / SIRT5 | Found in both active and repressive chromatin domains | frontiersin.org |

| Long-chain fatty acylation (e.g., Myristoylation) | Unknown "writers" / SIRT6, HDAC11 | Regulates protein localization and function, potential role in gene regulation | nih.govpnas.org |

Preclinical Investigations of Biological Activities and Cellular Impact

In Vitro Studies on Cellular and Molecular Processes

In vitro studies provide a foundational understanding of the molecular and cellular impacts of N2-(1-Oxodecyl)-L-lysine's related derivatives, such as poly-L-lysine and other acylated lysine (B10760008) compounds.

The antimicrobial potential of lysine derivatives has been a significant area of investigation. The cationic nature of these molecules is believed to play a crucial role in their mechanism of action, which often involves interaction with and disruption of microbial cell membranes.

Studies have shown that linking fatty acids to poly-L-lysine (PLL) can increase the resulting compound's antibacterial effect compared to the free fatty acids or PLL alone. nih.gov The length of the fatty acid chain is a critical determinant of activity; a derivative with 12 carbon units (lauryl-PLL) was found to be the most effective against both Gram-positive and Gram-negative bacteria. nih.gov Another related compound, epsilon-poly-L-lysine (ε-PL), has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria at low concentrations. nih.govnih.gov The antimicrobial action of ε-PL is attributed to its absorption onto the bacterial cell surface, leading to membrane damage. nih.gov Research combining L-lysine and poly-L-lysine with pulsed electric fields (PEF) has also been reported as a potential antimicrobial treatment. mdpi.com The antimicrobial efficacy of these derivatives has been quantified through the determination of Minimal Inhibitory Concentrations (MIC).

Table 1: Minimal Inhibitory Concentration (MIC) of Lysine Derivatives Against Various Microorganisms

| Microorganism | Compound | MIC |

| Escherichia coli | Epsilon-poly-L-lysine | 74 mg/liter nih.gov |

| Listeria innocua | Epsilon-poly-L-lysine | 750 mg/liter nih.gov |

| Various Gram+ & Gram- bacteria | Epsilon-poly-L-lysine | 1-8 µg/mL nih.gov |

| Candida albicans | L-lysine | No effect |

| Trichophyton rubrum | L-lysine | No effect |

Derivatives of L-lysine have been observed to possess anti-inflammatory properties. For instance, poly-L-lysine has demonstrated anti-inflammatory effects on the gut lining in preclinical models. draxe.comrejuvii.com This suggests a potential role for such compounds in modulating inflammatory responses within the gastrointestinal tract. draxe.comrejuvii.com L-lysine itself is also considered to act as an anti-inflammatory agent, potentially through the inhibition of enzymes like cyclooxygenase. medicinenet.com

The cytotoxic and antiproliferative effects of lysine derivatives against cancer cells are an active area of research. The metabolic differences between tumor cells and normal cells, such as increased demand for amino acids, can be exploited for therapeutic purposes. nih.gov Enzymes that deplete specific amino acids, such as L-lysine α-oxidase, are being explored as potential antineoplastic agents. nih.gov

Poly-L-lysine (PLL), a polymer of lysine, has been shown to induce cytotoxic effects in a variety of human cancer cell lines and to inhibit tumor growth in animal models. nih.govresearchgate.net The proposed mechanism involves the cationic polymer binding to the negatively charged cancer cell membrane, permeating the cell, and inducing programmed cell death, or apoptosis. nih.govresearchgate.net This process appears to involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53. nih.gov

Table 2: Cytotoxic Effects of Poly-L-lysine (PLL) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Finding | Source |

| K562 | Chronic Myelogenous Leukemia | PLL exhibited cytotoxic effects. | nih.gov |

| A549 | Lung Carcinoma | PLL exhibited cytotoxic effects. | nih.gov |

| U937 | Histiocytic Lymphoma | PLL exhibited cytotoxic effects. | nih.gov |

| B16F10 | Melanoma | PLL exhibited cytotoxic effects. | nih.gov |

L-lysine has been extensively studied for its ability to modulate the replication of the Herpes Simplex Virus (HSV). nih.govnih.govscielo.br The primary mechanism is believed to be its antagonistic relationship with the amino acid arginine. scielo.br HSV requires arginine for the synthesis of viral proteins necessary for its replication. scielo.brdroracle.ai L-lysine competes with arginine, and its presence can inhibit viral growth and replication. scielo.brhealthline.com Studies have indicated that L-lysine can reduce the replication of HSV-1 in animal models and may reduce the healing time of lesions. scielo.br The effectiveness of L-lysine appears to be dependent on the relative balance of lysine to arginine. nih.gov

In Vivo Animal Model Studies

In vivo studies using animal models are critical for evaluating the systemic effects and potential therapeutic applications of lysine derivatives in a whole organism.

The potential for L-lysine to modulate pain perception (antinociception) has been investigated in several animal models. Studies have demonstrated that systemic administration of lysine can produce antinociceptive effects in models of both inflammatory and chemical-induced pain, such as the formalin and writhing tests in rats. nih.gov The mechanism for this effect may involve the nitricergic pathways. nih.gov Other research has explored the effects of L-lysine on anxiety-like behavior and pain perception, suggesting a link to the serotonin (B10506) (5-HT) system in the brain. nih.gov Interestingly, some studies have found that L-lysine can also block the antinociceptive effects of certain non-narcotic analgesics, indicating a complex interaction with pain signaling pathways. nih.gov

Table 3: Summary of In Vivo Studies on the Antinociceptive Effects of L-lysine

| Animal Model | Pain Test | Key Finding | Potential Mechanism | Source |

| Rats | Formalin test, Writhing test | L-lysine treatment significantly reduced the number of writhes. | Mediated by nitricergic pathways. | nih.gov |

| Rats | Yeast Paw Test | L-lysine blocked the antinociceptive effects of non-narcotic analgesics (e.g., clonixin, aspirin). | Peripheral site of action, not involving serotonin. | nih.gov |

| Rats | Behavioral tests | 20-day administration of L-lysine produced anxiolytic and anti-nociceptive effects. | Associated with an increase in serotonin levels in the prefrontal cortex and hippocampus. | nih.gov |

Preclinical Research on N2-Acyl-L-Lysine Compounds Remains Undocumented

Extensive searches of scientific literature and databases have revealed a significant lack of published research on the specific chemical compound This compound and its related molecule, N2-(1-Oxododecyl)-L-lysine , within the contexts requested. No peer-reviewed studies detailing their preclinical biological activities, tissue-specific localization in animal models, or their roles as biomarkers for oxidative stress and lipid peroxidation could be identified.

The requested article outline focuses on highly specific areas of biomedical research:

Identification and Role as a Biomarker

N2-(1-Oxododecyl)-L-lysine as a Biomarker for Oxidative Stress and Lipid Peroxidation

Currently, there is no available scientific data to populate these sections for the specified N2-acylated lysine compounds.

While the broader field of N-acyl amino acids (NAAs) is an active area of research, with studies exploring their roles as signaling molecules and mitochondrial uncouplers, this research has not specifically addressed this compound or N2-(1-Oxododecyl)-L-lysine.

Furthermore, the established science of biomarkers for oxidative stress and lipid peroxidation focuses heavily on different lysine modifications. Specifically, research has identified Nε (N-epsilon)-acylated lysine adducts, such as Nε-(carboxymethyl)lysine (CML) and Nε-(hexanoyl)lysine (HEL), as significant and well-characterized markers. These compounds are formed when the epsilon-amino group of a lysine residue reacts with products of lipid peroxidation. In contrast, the requested compounds involve acylation at the alpha-amino (N2) position, and the scientific literature does not support a similar role for them as biomarkers of oxidative damage.

Due to the absence of specific research findings on the tissue localization, biological interactions, and biomarker potential of this compound and N2-(1-Oxododecyl)-L-lysine, it is not possible to generate the requested scientific article. The creation of content on these topics would be speculative and without a factual basis in published preclinical investigations.

Analytical Research Methodologies

Advanced Spectroscopic and Chromatographic Characterization Techniques

The structural elucidation and characterization of N2-(1-Oxodecyl)-L-lysine are accomplished through the synergistic use of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and purity.

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. uow.edu.aunih.gov Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to determine the molecular weight with high accuracy and to obtain fragmentation patterns that confirm the structure. uow.edu.aunih.gov The fragmentation of acylated lysine (B10760008) derivatives often yields specific marker ions, such as acylated immonium ions, which are indicative of the modification on the lysine residue. uow.edu.aunih.gov The neutral loss of the acyl group is also a common fragmentation pathway observed in the mass spectra of these compounds. uow.edu.au

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for assessing the purity of this compound and for its separation from related compounds or impurities. mdpi.comsielc.comhelixchrom.comresearchgate.net Reversed-phase chromatography is a common approach, where the separation is based on the hydrophobicity of the molecules. mdpi.comresearchgate.net Due to the amphiphilic nature of this compound, careful method development is required to achieve optimal separation. This includes the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), and gradient elution profile. sielc.comnih.govnih.gov For enhanced sensitivity and selectivity, especially at low concentrations, derivatization with fluorescent tags can be employed prior to HPLC analysis. mdpi.com

Table 1: Key Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts and coupling constants confirming the decanoyl and lysine moieties. |

| Mass Spectrometry (MS/MS) | Molecular Weight and Structural Confirmation | Accurate mass measurement and characteristic fragmentation patterns. |

| HPLC/UPLC | Purity Assessment and Separation | Retention time and peak purity analysis. |

Quantitative Analysis in Biological Matrices and Synthetic Intermediates

The quantification of this compound in complex biological matrices such as plasma, tissues, or cell cultures, as well as in synthetic reaction mixtures, necessitates highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose. nih.govresearchgate.net

The UPLC-MS/MS methodology offers excellent specificity by utilizing Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. This minimizes interference from the complex matrix, allowing for accurate and precise quantification even at low concentrations. The sample preparation is a critical step and typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

For the analysis of synthetic intermediates during the production of this compound, quantitative NMR (qNMR) can also be a valuable tool. By integrating the signals of the analyte against a certified internal standard, the concentration and purity of the intermediates can be determined without the need for a calibration curve.

Table 2: Typical Parameters for UPLC-MS/MS Quantification of Acylated Amino Acids

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Reversed-phase C18, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized for separation from matrix components |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ions | Specific fragments of the parent molecule |

Application in Research and Development Quality Control for Lysine-Based Compounds

In the research and development of new products containing lysine-based compounds like this compound, stringent quality control (QC) is paramount to ensure consistency, purity, and stability. The analytical methodologies described above form the foundation of a robust QC program.

For routine quality control of raw materials and final products, HPLC or UPLC with UV or evaporative light scattering detection (ELSD) is often employed to determine the purity and identify any impurities. europa.eu Method validation according to established guidelines is crucial to ensure that the analytical procedure is accurate, precise, specific, and robust.

Stability testing is another critical aspect of QC, where the compound is subjected to various environmental conditions (e.g., temperature, humidity, light) over time to assess its degradation profile. The same analytical techniques are used to quantify the parent compound and identify any degradation products that may form.

Furthermore, in the context of lysine-based surfactants or other formulations, additional characterization of physicochemical properties such as critical micelle concentration (CMC) and surface tension may be required as part of the quality assessment.

Structure Activity Relationship Sar Studies

Correlating Molecular Architecture with Biological Functionality

The biological function of acylated lysines is intrinsically linked to their molecular architecture, specifically the interplay between the hydrophobic acyl chain and the charged lysine (B10760008) headgroup. The length and nature of the acyl chain are critical determinants of activity.

Key correlations include:

Acyl Chain Length and Antimicrobial Potency : Studies on oligoacyl-lysines (OAKs) and other lipopeptides demonstrate that the length of the fatty acid chain is a crucial factor for antimicrobial efficacy. A specific range of hydrophobicity, dictated by the acyl chain, is required for potent activity against both Gram-negative and Gram-positive bacteria. For instance, lipopeptides with acyl chains of 10 to 14 carbons (C10 to C14) often exhibit optimal antimicrobial performance. Shorter chains may not provide sufficient hydrophobicity to interact effectively with bacterial membranes, while excessively long chains can lead to aggregation and reduced bioavailability or increased toxicity. nih.govresearchgate.net

Hydrophobicity and Selectivity : While increasing acyl chain length enhances interaction with cell membranes, it can also lead to non-specific lytic activity, including hemolysis (damage to red blood cells). nih.gov Longer acyl chains can cause the molecules to form rigid, aggregated structures that are less effective against bacteria but more damaging to host cells. nih.gov Therefore, an optimal balance is necessary to achieve selective toxicity towards microbial cells over mammalian cells.

Surfactant Properties : N-acyl amino acids function as bio-based surfactants. The length of the hydrocarbon tail significantly influences their ability to reduce surface tension. As the acyl chain length increases in Nα-lysine derivatives, the packing density at the air-water interface becomes higher, and the critical micelle concentration (CMC) decreases, indicating more effective surfactant properties. nih.gov

The following table summarizes the general effects of modifying the acyl chain length on the biological and physical properties of lysine-based biomolecules.

| Feature | Acyl Chain Length | Effect on Biological/Physical Property | Source |

| Antimicrobial Activity | Short (e.g., < C8) | Reduced potency due to insufficient membrane interaction. | nih.gov |

| Optimal (e.g., C10-C14) | Potent activity against bacteria. | researchgate.net | |

| Long (e.g., > C14) | May lead to poor activity due to aggregation. nih.gov | nih.gov | |

| Hemolytic Activity | Short to Optimal | Generally lower hemolytic activity. | nih.gov |

| Long | Enhanced hemolytic activity and cytotoxicity. nih.gov | nih.gov | |

| Surfactant Efficacy | Increasing Length | Decreased Critical Micelle Concentration (CMC), indicating higher efficiency. | nih.gov |

| Increasing Length | Lower surface tension at CMC (γCMC), indicating better surface activity. | nih.gov |

Rational Design Principles for Lysine-Based Biomolecules

Rational design involves the deliberate, structure-based creation of new molecules with desired functionalities. For lysine-based biomolecules, this process leverages SAR data to optimize properties like potency, selectivity, and stability.

Principles for the rational design of molecules like N2-(1-Oxodecyl)-L-lysine include:

Tuning Amphiphilicity : The primary design principle is to balance the molecule's hydrophobicity (from the decyl chain) and hydrophilicity (from the lysine headgroup). This balance is critical for interacting with and disrupting microbial membranes while minimizing damage to host cells. The decyl (C10) chain in this compound is often considered to be in the optimal range for antimicrobial activity. mdpi.com

Modulating Self-Assembly : The tendency of these molecules to self-assemble into structures like vesicles or micelles can be controlled by modifying the acyl chain. nih.govrsc.org For drug delivery applications, derivatives can be designed to spontaneously form vesicles that can encapsulate therapeutic agents. For instance, sodium Nα-octanamide lysine (C8), sodium Nα-capramide lysine (C10), and sodium Nα-lauramide lysine (C12) have been shown to self-assemble into vesicles. rsc.org

Incorporating Non-Natural Amino Acids or Modifications : To enhance stability against enzymatic degradation, non-natural amino acids can be incorporated. While this compound uses a natural amino acid, rational design could involve substituting L-lysine with its D-isomer or other modified amino acids to create peptidomimetics with longer biological half-lives. frontiersin.org

Site of Acylation : Lysine has two amino groups (α and ε) that can be acylated. The properties of the resulting molecule can differ depending on the site of acylation. Most studies focus on Nε-acylation for modifying peptides or Nα-acylation for creating surfactants. nih.gov The selective synthesis of Nα-acylated lysine derivatives allows for the creation of compounds with specific surfactant and self-assembly properties. nih.govrsc.org

Computational Approaches in SAR Analysis of Peptides and Amino Acid Derivatives

Computational chemistry offers powerful tools to predict the properties of molecules and guide their rational design, saving significant time and resources compared to traditional synthesis and testing.

Molecular Dynamics (MD) Simulations : MD simulations are used to model the behavior of N-acyl amino acids at a molecular level. These simulations can reveal how molecules arrange themselves at interfaces (like air-water or a cell membrane), the role of intermolecular forces like hydrogen bonds in their packing, and how they interact with water and ions. tandfonline.comtandfonline.com This provides insight into the mechanisms behind their surfactant and membrane-disrupting activities.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For a series of acylated lysine derivatives, a QSAR model could be built to predict the antimicrobial activity based on descriptors like acyl chain length, lipophilicity (cLogP), and polar surface area. Such models can then be used to predict the potency of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. researchgate.net

Molecular Docking : This technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a bacterial enzyme or membrane protein). researchgate.net Docking can help elucidate the mechanism of action by identifying specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for the compound's biological effect. This information is invaluable for designing more potent and selective analogs.

These computational methods, often used in combination, provide a detailed understanding of the SAR and enable a more efficient, hypothesis-driven approach to designing novel amino acid-based biomolecules. frontiersin.orgresearchgate.net

Advanced Research Applications and Future Directions

Development of Research Reagents and Biochemical Tools

The unique structure of N-acylated lysine (B10760008) derivatives, including N2-(1-Oxodecyl)-L-lysine, makes them valuable for the development of specialized research reagents and biochemical tools. The lysine residue offers two distinct amino groups (α and ε) for chemical modification, making it a versatile scaffold for creating probes to investigate complex biological processes. nih.gov Lysine is frequently located in functional and ligand-binding sites of proteins, presenting a key target for chemical probes. nih.gov

Acylation of the Nα-amino group with a decanoyl chain imparts lipophilic character to the molecule, enabling its use in studying protein-lipid interactions and membrane dynamics. Such molecules can serve as building blocks for more complex biochemical probes designed to investigate enzyme activity, protein localization, and cellular signaling pathways. For instance, by attaching reporter groups such as fluorophores or biotin (B1667282) to the ε-amino group, this compound can be converted into a probe to track the fate of lipidated molecules within cells or to identify their binding partners.

Furthermore, benzaldehyde-based probes have been developed to reversibly engage the conserved catalytic lysine in protein kinases, demonstrating the utility of targeting lysine for understanding enzyme function. nih.gov This principle can be extended to N-acyl lysine derivatives, where the acyl chain can provide additional binding interactions or direct the probe to specific cellular compartments like membranes.

Table 1: Examples of Lysine-Based Derivatives Used as Biochemical Probes

| Derivative Type | Application | Research Focus |

|---|---|---|

| N-ε-propargyloxycarbonyl-L-lysine | Click chemistry reagent | Bio-conjugation of fluorescent probes to cellular proteins for imaging and identification. ebi.ac.uk |

| Benzaldehyde-linked probes | Reversible kinase probes | Quantifying drug-kinase engagement and residence time in cells and mice. nih.gov |

| Nα-Acylated Lysines | Surfactant and vesicle formation | Studying self-assembly properties and potential for creating delivery systems. rsc.orgnih.gov |

Potential in Synthetic Biology Applications

In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, N-acyl lysines offer significant potential. The amphiphilic nature of this compound, possessing a hydrophilic lysine headgroup and a hydrophobic decanoyl tail, allows it to self-assemble in aqueous environments. This property is fundamental to the bottom-up construction of synthetic biological systems.

Research has demonstrated that mixtures of lipidated lysine and fatty acids can spontaneously form stable protocellular membranes at low concentrations. researchgate.net These "amino acid-based membranes" are stabilized by electrostatic interactions, hydrogen bonding, and hydrophobic forces, offering a robust alternative to purely fatty-acid-based vesicles, which are considered models for primitive cells. researchgate.net The incorporation of N-acyl lysine derivatives provides a basis for creating synthetic vesicles or liposomes with tunable properties for applications like targeted drug delivery or as microreactors for enzymatic reactions.

Moreover, the use of lipidated amino acids is integral to the synthesis of lipoproteins and lipidated peptides, which are crucial for anchoring synthetic protein constructs to membranes or for creating novel biomaterials. The ability to control the self-assembly of molecules like Sodium Nα-capramide lysine (the sodium salt of this compound) into vesicles opens avenues for creating new drug delivery systems and bio-based surfactants for various industries. rsc.orgnih.gov

Table 2: Applications of N-Acyl Lysine Derivatives in Synthetic Biology

| Application Area | Specific Use of N-Acyl Lysine | Principle |

|---|---|---|

| Protocell Construction | Formation of stable vesicle membranes | Self-assembly of amphiphilic lipidated lysine with fatty acids into bilayers. researchgate.net |

| Biomaterials | Synthesis of organogelators | Creation of biocompatible gels for controlled drug release from L-lysine acylated at the N2 position. nih.gov |

Innovative Research in Peptide Drug Development Platforms (non-clinical focus)

One of the most promising applications for this compound and related compounds is in non-clinical peptide drug development. While peptides are excellent drug candidates due to their high selectivity and potency, they often suffer from poor metabolic stability and short plasma half-lives. nih.gov A clinically validated strategy to overcome these limitations is "lipidation," which involves covalently attaching a fatty acid chain to the peptide. researchgate.netnih.gov

Lysine is an ideal residue for lipidation due to its side-chain amino group. Attaching a decanoyl group, as in this compound, can significantly enhance the therapeutic potential of a peptide by:

Prolonging Half-Life: The lipid chain promotes binding to serum albumin, a long-lived plasma protein. This reversible binding acts as a reservoir for the drug, protecting it from rapid renal clearance and enzymatic degradation. biochempeg.com

Enhancing Membrane Permeability: The increased lipophilicity can facilitate the peptide's ability to cross cell membranes, which is crucial for reaching intracellular targets. nih.govbiochempeg.com

The length of the acyl chain is a critical parameter that is optimized during preclinical development to balance properties like albumin binding, solubility, and receptor affinity. nih.gov Lipidation is a powerful tool used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics, transforming them into viable drug candidates. nih.govresearchgate.net This strategy has been successfully applied to several marketed drugs for conditions like diabetes and obesity. nih.gov

Table 3: Effect of Lipidation on Peptide Drug Properties (Non-Clinical Focus)

| Property | Mechanism of Action | Consequence |

|---|---|---|

| Pharmacokinetics | ||

| Extended Half-Life | Reversible binding to plasma albumin. biochempeg.com | Reduced renal filtration and protection from proteases. |

| Modified Distribution | Increased lipophilicity and membrane affinity. medicilon.com | Potential for enhanced tissue penetration or retention. |

| Pharmacodynamics | ||

| Enhanced Potency | Increased local concentration at membrane-bound receptors. | Stronger or more sustained biological effect. |

Exploration of Novel Lysine-Derived Bioactive Metabolites

N-acyl amino acids are an important class of endogenous lipid metabolites with a wide range of biological activities. nih.govmdpi.com Over 50 different species of N-acyl amino acids have been identified in mammalian tissues, where they act as signaling molecules involved in processes such as regulating food intake, pain sensation, and bone remodeling. nih.govnomuraresearchgroup.com These molecules often exert their effects by acting as ligands for G-protein coupled receptors or ion channels. nih.gov

The biological function of these metabolites is determined by both the amino acid headgroup and the structure of the fatty acyl chain. For example, specific N-acyl amino acids with unsaturated, medium-length fatty acid chains have been identified as uncouplers of mitochondrial respiration, which increases energy expenditure. nih.govnomuraresearchgroup.com

While this compound is primarily explored as a synthetic compound, its structure fits within this broader class of potentially bioactive molecules. Research into synthetic N-acyl amino acid analogs aims to discover compounds with enhanced stability and specific biological activities. nih.gov The exploration of lysine-derived metabolites and their synthetic analogs is a vibrant area of research, with the potential to uncover new signaling pathways and therapeutic targets for metabolic diseases and other conditions. nih.gov The systematic study of derivatives with varying acyl chain lengths, including the decanoyl group, is crucial for mapping the structure-activity relationships that govern the bioactivity of this diverse class of molecules. nomuraresearchgroup.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N2-(1-Oxodecyl)-L-lysine, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves acylation of L-lysine’s ε-amino group using decanoic acid derivatives under Schotten-Baumann conditions. Key steps include:

- Protecting the α-amino group with Fmoc or Boc groups to prevent side reactions .

- Using coupling agents like HBTU or DCC for efficient acylation .

- Purification via reverse-phase HPLC or flash chromatography, with purity confirmed by analytical HPLC (>95%) and mass spectrometry (e.g., ESI-MS) .

- Critical Note : Ensure anhydrous conditions to avoid hydrolysis of the oxodecyl group. Monitor reaction progress via TLC or LC-MS to optimize yield .

Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ ~2.1 ppm for the oxodecyl carbonyl proton, δ ~3.0 ppm for lysine’s ε-CH₂) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 384.6 for C₂₂H₄₄N₂O₃) .

- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

- Data Interpretation : Compare spectral data to reference compounds (e.g., Fmoc-L-Lys(Oleoyl)-OH in ) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies in NMR signals due to rotameric equilibria or impurities.

- Approach :

Perform variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of the oxodecyl chain) .

Use 2D NMR (COSY, HSQC) to assign overlapping peaks unambiguously .

Cross-validate with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) and X-ray crystallography if crystals are obtainable .

- Critical Analysis : Compare findings with structurally analogous compounds (e.g., N6-(1-oxohexadecyl)-L-lysine in ) to contextualize results .

Q. What experimental strategies optimize the stability of this compound in aqueous solutions for in vitro assays?

- Methodological Answer :

- Challenge : Hydrolysis of the oxodecyl group under physiological pH.

- Solutions :

Use buffered solutions (pH 6.5–7.4) with low ionic strength to minimize degradation .

Add stabilizers like cyclodextrins or surfactants (e.g., Tween-80) to encapsulate hydrophobic moieties .

Monitor stability via LC-MS over 24–72 hours and calculate degradation kinetics .

- Validation : Compare with stability data for palmitoylated lysine analogs (e.g., Palmitoyl Tripeptide-1 in ) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound in membrane interactions?

- Methodological Answer :

- Design :

Synthesize analogs with varying acyl chain lengths (e.g., C8, C12, C16) to assess hydrophobicity effects .

Use surface plasmon resonance (SPR) or Langmuir-Blodgett troughs to measure binding affinity to lipid bilayers .

Pair with molecular dynamics simulations to correlate chain length with membrane penetration depth .

- Critical Consideration : Control for confounding factors like aggregation by performing dynamic light scattering (DLS) .

Methodological and Reproducibility Considerations

Q. What are the best practices for reporting synthetic yields and characterization data to ensure reproducibility?

- Guidelines :

- Data Reporting : Include detailed reaction conditions (solvent, temperature, catalyst), yields after each step, and chromatographic Rf values .

- Supporting Information : Provide raw spectral data (e.g., NMR FID files, MS spectra) in supplementary materials, adhering to journal standards like the Beilstein Journal of Organic Chemistry .

- Reproducibility Checklist : Validate protocols using independent replicates and report failure cases (e.g., Boc vs. Fmoc protection efficiency) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.